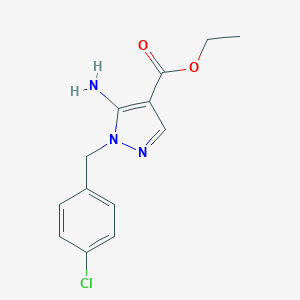

5-氨基-1-(4-氯苄基)-1H-吡唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of a related compound, 5-fluoro-3-phenyl-1H-indole-2-carboxylate, involved an initial reaction of p-fluoro aniline with NaNO2 to form a diazonium salt, which was then combined with ethyl-2-benzyl-3-oxobutanoate and refluxed in concentrated HCl .科学研究应用

合成和结构分析

5-氨基-1-(4-氯苄基)-1H-吡唑-4-羧酸乙酯通过各种化学反应合成,并使用 X 射线衍射等技术对其结构性质进行分析。例如,合成了一种具有相似结构的化合物,即 5-氨基-1-[(5'-甲基-1'-叔丁基-4'-吡唑基)羰基]-3-甲硫基-1H-吡唑-4-羧酸乙酯,并确定了其晶体结构,显示出杀菌和植物生长调节活性的潜力(L. Minga,2005)。

有机合成和化学反应性

该化合物还用于选择性合成其他化合物。例如,5-氨基-3-氧代-1,2-二氢-1H-吡唑-1-羧酸乙酯,一种具有相似主链的化合物,与 1,3-二羰基化合物进行选择性环缩合,生成 3-氧代-1,2-二氢-吡唑并[3,4-b]吡啶-1-羧酸乙酯,突出了其在合成新型化学结构中的作用(P. S. Lebedˈ 等,2012)。

潜在的抗菌和抗癌活性

对新颖的吡唑衍生物的研究,包括衍生自 4-氨基-3-(4-氯苯基)-吡唑-5-羧酸乙酯的衍生物,显示出有希望的抗菌和抗癌活性。一些合成的化合物表现出比参考药物多柔比星更高的抗癌活性,表明这些衍生物具有潜在的治疗应用(H. Hafez 等,2016)。

荧光性质和潜在抑制剂

该化合物还被用于合成荧光分子和潜在抑制剂。5-氨基-3-三氟甲基-1H-吡唑-4-羧酸乙酯,其结构与目标化合物密切相关,用于合成新型荧光分子和潜在的单子叶植物抑制剂,展示了该化合物在开发新型荧光探针和除草剂中的效用(Yan-Chao Wu 等,2006)。

生长素活性和农化潜力

已经探索了由吡唑羧酸衍生物合成具有取代-1H-吡唑-5-甲酸和取代噻二唑-2-氨的酰胺。虽然这些化合物的生长素活性不高,但一些化合物显示出作为小麦芽抗肿瘤剂的潜力,表明它们可能用于农业应用(A. Yue 等,2010)。

未来方向

作用机制

Target of Action

Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a synthetic compound that has been studied for its potential therapeutic applications . .

Mode of Action

It is known that the compound’s structure, which includes a 1,2,3-triazole ring, can engage in hydrogen bonding, dipole-dipole, and π-stacking interactions, contributing to its potential bioactivity . The presence of unpaired electrons on the nitrogen atom in the triazole ring also enhances its biological spectrum .

Biochemical Pathways

Compounds with similar structures have been shown to have antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and antileishmanial activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

An adme analysis of similar compounds indicated that they possess a favorable profile and can be considered as patient compliant .

Result of Action

Similar compounds have shown moderate to excellent activity against various microbial strains .

属性

IUPAC Name |

ethyl 5-amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-2-19-13(18)11-7-16-17(12(11)15)8-9-3-5-10(14)6-4-9/h3-7H,2,8,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJYQNIGQHYSHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101165179 |

Source

|

| Record name | Ethyl 5-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137278-71-8 |

Source

|

| Record name | Ethyl 5-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137278-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

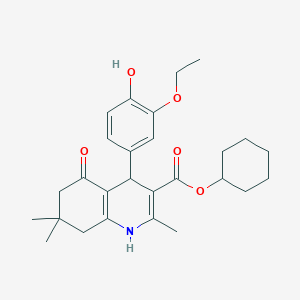

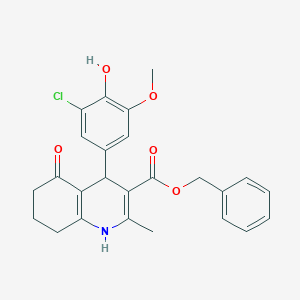

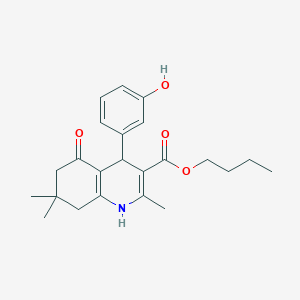

![Cyclohexyl 2-methyl-4-{3-(methyloxy)-4-[(phenylmethyl)oxy]phenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402107.png)

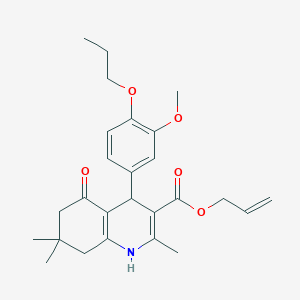

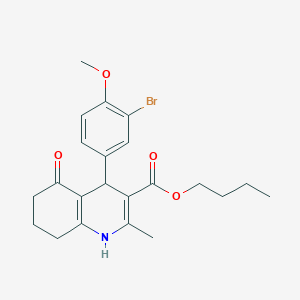

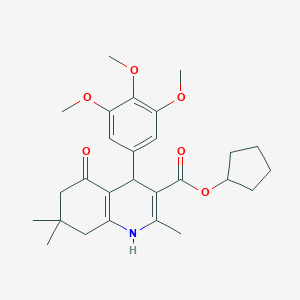

![Pentyl 2,7,7-trimethyl-4-{2-[(1-methylethyl)oxy]phenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402108.png)

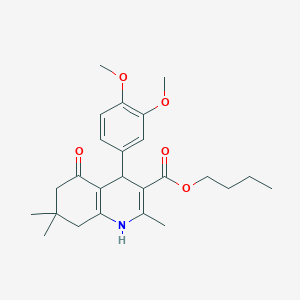

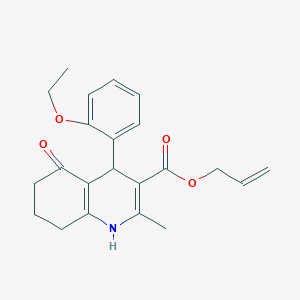

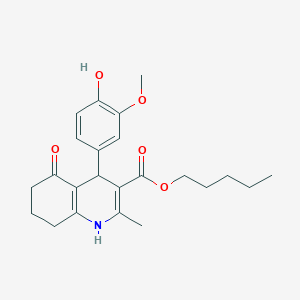

![Prop-2-enyl 2,7,7-trimethyl-4-[3-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402116.png)

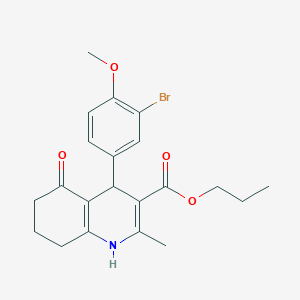

![Propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402118.png)